molecular formula C9H12BrNO2 B566742 5-Bromo-2-methoxy-3-propoxypyridine CAS No. 1241752-40-8

5-Bromo-2-methoxy-3-propoxypyridine

Cat. No. B566742
CAS RN: 1241752-40-8
M. Wt: 246.104
InChI Key: QVLCHKLQKIFDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-3-propoxypyridine is a chemical compound used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of 5-Bromo-2-methoxy-3-propoxypyridine involves various processes. One approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxy-3-propoxypyridine can be found in various chemical databases . The compound has a molecular weight of 188.02 .


Chemical Reactions Analysis

5-Bromo-2-methoxy-3-propoxypyridine is used in various chemical reactions. For instance, it is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Physical And Chemical Properties Analysis

5-Bromo-2-methoxy-3-propoxypyridine has a boiling point of 80 °C/12 mmHg (lit.), a density of 1.453 g/mL at 25 °C (lit.), and a refractive index of n20/D 1.555 (lit.) .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-propoxypyridine involves the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Safety and Hazards

5-Bromo-2-methoxy-3-propoxypyridine is classified as hazardous under the Hazardous Products Regulations . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Future research directions could involve further study of the role of stereostructural pyridine-3-sulfonamide derivatives in bioactivity . The Suzuki–Miyaura coupling reaction, which is used in the synthesis of 5-Bromo-2-methoxy-3-propoxypyridine, is also a potential area for future research .

properties

IUPAC Name

5-bromo-2-methoxy-3-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-3-4-13-8-5-7(10)6-11-9(8)12-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLCHKLQKIFDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxy-3-propoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.